Binding Affinity to Cnk1 PH Domain: PHT-7.3 Demonstrates Superior Target Engagement vs. Structurally Related Analogs
PHT-7.3 exhibits a binding affinity (Kd = 4.7 μM) to the Cnk1 PH domain that is approximately 3.2-fold stronger than the related analog PHT-7.10 (Kd = 15.2 μM), as measured by surface plasmon resonance (SPR) spectroscopy under identical experimental conditions [1]. Among the three directly compared PHT-series compounds (PHT-7.0, PHT-7.3, and PHT-7.10), PHT-7.3 demonstrates the optimal combination of target binding affinity and subsequent cellular activity [2].
| Evidence Dimension | Binding affinity to recombinant Cnk1 PH domain |
|---|---|
| Target Compound Data | Kd = 4.7 μM |
| Comparator Or Baseline | PHT-7.10: Kd = 15.2 μM |
| Quantified Difference | PHT-7.3 binds 3.2-fold more tightly (lower Kd) than PHT-7.10 |
| Conditions | Surface plasmon resonance (SPR) spectroscopy using GST-tagged Cnk1 PH domain immobilized on sensor chip |
Why This Matters
Procurement decisions for chemical probe studies require selecting the analog with optimal target engagement; PHT-7.3 provides the strongest validated binding affinity among directly comparable PH domain-targeting analogs.
- [1] Indarte M, Puentes R, Maruggi M, et al. Table 1: Compound binding and cellular activity data. Cancer Research. 2019;79(12):3100-3111. PMC6571060. View Source
- [2] Indarte M, Puentes R, Maruggi M, et al. Figure 3C: SPR sensorgram showing binding of PHT-7.0, PHT-7.3 and PHT-7.10. Cancer Research. 2019;79(12):3100-3111. PMC6571060. View Source
